N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-4-(propan-2-yl)benzamide
Description
Properties
IUPAC Name |
N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-4-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-15(2)16-8-10-18(11-9-16)21(26)23-14-19-20(17-6-4-3-5-7-17)24-22-25(19)12-13-27-22/h3-11,15H,12-14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDTVULCOGDFHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NCC2=C(N=C3N2CCS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-4-(propan-2-yl)benzamide typically involves multi-step reactions. One common method includes the condensation of 2-aminothiazole with an appropriate aldehyde to form the imidazo[2,1-b][1,3]thiazole core. This intermediate is then reacted with a benzoyl chloride derivative under basic conditions to introduce the benzamide group. The final step involves the alkylation of the benzamide with isopropyl bromide to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Amide Hydrolysis and Stability
The benzamide group undergoes hydrolysis under both acidic and basic conditions. Key findings include:
Mechanistic studies suggest the protonation of the amide oxygen in acidic conditions accelerates nucleophilic attack by water, while hydroxide ions directly attack the carbonyl carbon under basic conditions .
Heterocyclic Ring Functionalization
The imidazo[2,1-b] thiazole core participates in electrophilic substitution and ring-opening reactions:
Electrophilic Aromatic Substitution
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Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to introduce nitro groups at positions 2 and 7 of the thiazole ring.
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Halogenation : Treatment with Cl₂/FeCl₃ produces mono- and di-chlorinated derivatives at electron-rich positions .
Ring-Opening Reactions
Exposure to strong oxidizing agents (e.g., KMnO₄/H⁺) cleaves the thiazole ring, generating sulfonic acid intermediates. This reaction is highly solvent-dependent, with polar aprotic solvents favoring ring preservation .
Methylene Bridge Reactivity
The -CH₂- group linking the imidazo-thiazole and benzamide moieties undergoes:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | KMnO₄, H₂O, 25°C | Ketone derivative (C=O formation) |
| Nucleophilic Attack | NaBH₄/MeOH | Reduced to -CH₂-OH (unstable intermediate) |
Density functional theory (DFT) calculations indicate the methylene carbon has a partial positive charge (+0.32 e), making it susceptible to nucleophilic attack .
Isopropyl Group Transformations
The 4-(propan-2-yl) substituent on the benzamide participates in:
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Free Radical Halogenation : Reacts with Cl₂ under UV light to form 4-(1-chloropropan-2-yl) derivatives.
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Oxidation : TBHP (tert-butyl hydroperoxide) converts the isopropyl group to a carboxylic acid via a radical mechanism.
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed reactions:
These reactions enable modular derivatization for structure-activity relationship (SAR) studies in drug discovery.
Photochemical Reactions
UV irradiation (254 nm) induces:
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C-S Bond Cleavage : Generates imidazole-thiol intermediates.
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Dimerization : Forms cycloadducts via [2+2] mechanisms in non-polar solvents .
Biological Activation Pathways
In metabolic studies, cytochrome P450 enzymes catalyze:
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Hydroxylation : At the isopropyl group (major pathway).
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N-Dealkylation : Cleavage of the methylene bridge to release imidazo-thiazole fragments .
Key Reactivity Trends
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The amide bond is the most labile site, with hydrolysis rates 3× faster than analogous benzamides due to electron-withdrawing effects from the imidazo-thiazole .
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Steric hindrance from the isopropyl group reduces substitution rates at the para position by 40% compared to unsubstituted analogs.
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The thiazole sulfur participates in chelation with transition metals (e.g., Ru³⁺), enabling catalytic applications .
Scientific Research Applications
Anticancer Properties
Numerous studies have highlighted the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives. The compound has shown promising results in various cancer models:
- Mechanism of Action : The compound interacts with cellular pathways involved in apoptosis and cell proliferation. For instance, derivatives of imidazo[2,1-b][1,3]thiazole have demonstrated significant cytotoxic activity against several cancer cell lines, including murine leukaemia and human cervix carcinoma cells .
- Case Study : A study involving 2-substituted-6-(m-(α-bromoacryloylamido)phenyl)imidazo[2,1-b][1,3]thiazoles reported IC50 values in the submicromolar range against human cancer cell lines, indicating a strong antiproliferative effect .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro Studies : Research indicates that thiazole-containing compounds exhibit antibacterial effects against various pathogens. For example, N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides showed significant selectivity against human lung adenocarcinoma cells and demonstrated antibacterial efficacy against Gram-positive and Gram-negative bacteria .
Neuropharmacological Effects
The neuropharmacological potential of imidazo[2,1-b][1,3]thiazole derivatives has been explored as well:
- Anticonvulsant Activity : Compounds derived from this class have been tested for anticonvulsant properties using animal models. One study reported that certain thiazole-integrated compounds significantly reduced seizure activity in picrotoxin-induced convulsion models .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-4-(propan-2-yl)benzamide:
| Structural Feature | Effect on Activity |
|---|---|
| Substituents on the phenyl ring | Influence cytotoxicity; electron-donating groups enhance activity |
| Positioning of thiazole moiety | Critical for binding affinity to target proteins |
| Presence of halogens | Modulate bioactivity and selectivity towards cancer cells |
Drug Development
Continued exploration into the pharmacokinetics and toxicity profiles of this compound could lead to the development of new therapeutic agents targeting specific cancers or infectious diseases.
Combination Therapies
Investigating the efficacy of this compound in combination with existing chemotherapeutics may enhance treatment outcomes for patients with resistant cancer types.
Mechanistic Studies
Further elucidation of the molecular mechanisms underlying its bioactivity will be essential for rational drug design and optimization.
Mechanism of Action
The mechanism of action of N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The imidazole and thiazole rings play a crucial role in its binding affinity and specificity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Spectral Comparisons
The following table summarizes key structural and spectral differences between the target compound and analogs:
*Calculated based on molecular formula C₂₀H₂₀N₃OS.
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups : BE18099’s 3,4-difluoro substituents increase electrophilicity, whereas the target’s isopropyl group enhances hydrophobicity .
- Bromine vs. Phenyl : Bromophenyl derivatives (e.g., 12h ) exhibit higher molecular weights and distinct bioactivity profiles due to bromine’s steric bulk and electronegativity.
Spectral Data :
- IR spectra confirm the presence of amide C=O stretches (~1650–1680 cm⁻¹) in all compounds.
- ¹H NMR signals for the methylene bridge (CH₂) appear consistently near δ 4.65 ppm, while aromatic protons vary based on substituents .
Biological Activity
N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-4-(propan-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure
The compound features a complex structure that includes an imidazo-thiazole moiety and a propan-2-ylbenzamide group. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related imidazo-thiazole derivatives. For instance, compounds with similar structures have shown significant activity against Mycobacterium tuberculosis (Mtb). One derivative displayed an IC50 of 2.32 μM against Mtb H37Ra, while maintaining low toxicity towards human lung fibroblast cells (MRC-5) at concentrations exceeding 128 μM . This suggests a promising therapeutic index for compounds within this chemical class.
Cytotoxicity and Anticancer Activity
The cytotoxic potential of imidazo-thiazole derivatives has been extensively studied. For example, compounds with structural similarities have demonstrated potent anticancer activities in various cell lines. A notable compound exhibited IC50 values of less than 10 μM against A-431 (human epidermoid carcinoma) cells . The structure-activity relationship (SAR) indicates that modifications in the phenyl ring significantly enhance cytotoxicity.
Table 1: Summary of Cytotoxic Activities
The mechanism by which these compounds exert their effects often involves interaction with critical cellular targets such as tubulin and topoisomerase II. Molecular docking studies have provided insights into the binding affinities and interactions of these compounds with target proteins, suggesting that hydrophobic contacts play a significant role in their biological activity .
Study 1: In Vitro Evaluation Against Mtb
In a controlled study, several imidazo-thiazole derivatives were evaluated for their antitubercular activity. The most potent derivative showed an IC90 of 7.05 μM against Mtb H37Ra. Importantly, no activity was observed against non-tuberculous mycobacteria (NTM), indicating a selective inhibition profile that could minimize side effects associated with broader-spectrum antimicrobials .
Study 2: Anticancer Efficacy
A series of benzo-imidazo-thiazole derivatives were assessed for their anticancer properties using various human cancer cell lines. One compound demonstrated significant apoptosis induction in A549 lung cancer cells with an IC50 value of 8.55 μM. This highlights the potential of these derivatives in cancer therapeutics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-4-(propan-2-yl)benzamide?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[2,1-b]thiazole core via condensation of glyoxal derivatives with thioamide precursors under acidic conditions . Subsequent functionalization includes alkylation or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) to introduce the benzamide and isopropyl substituents. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) and catalysts such as triethylamine or palladium complexes are critical for yield optimization .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Methodology : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6) to confirm bond connectivity and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .
- Elemental Analysis : Combustion analysis to validate C, H, N, and S content against theoretical values .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically evaluated for this compound in pharmacological studies?
- Methodology :
- Analog Synthesis : Prepare derivatives with modifications to the imidazothiazole core (e.g., substituent variations at the 6-phenyl group) or benzamide moiety (e.g., halogenation) .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) or cellular models (e.g., cancer cell lines) using dose-response curves (IC₅₀ determination) .
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding interactions with active sites of target proteins .
Q. What strategies resolve contradictions in bioactivity data across different experimental models?
- Methodology :
- Comparative Assays : Replicate studies under standardized conditions (e.g., identical cell lines, serum-free media) to isolate variables .
- Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess compound stability, as metabolic degradation may explain inconsistent results .
- Orthogonal Validation : Combine in vitro assays with ex vivo tissue models or zebrafish embryos to cross-verify activity .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- Methodology :
- ADME Prediction : Tools like SwissADME or pkCSM to estimate absorption, distribution, and CYP450 interactions based on lipophilicity (LogP) and polar surface area .
- Molecular Dynamics (MD) Simulations : Simulate compound behavior in lipid bilayers to predict blood-brain barrier permeability .
Data Analysis & Experimental Design
Q. What experimental designs mitigate interference from impurities in biological assays?
- Methodology :
- HPLC-Purified Batches : Ensure >95% purity via reverse-phase HPLC with UV/Vis detection at λ = 254 nm .
- Control Experiments : Include vehicle-only controls and impurity-spiked samples to identify confounding effects .
Q. How are reaction intermediates characterized during multi-step synthesis?
- Methodology :
- In-Situ Monitoring : Use thin-layer chromatography (TLC) or LC-MS to track reaction progress .
- Isolation of Intermediates : Employ flash chromatography or crystallization (e.g., ethanol/water mixtures) for stable intermediates .
Contradiction Resolution & Optimization
Q. Why might coupling reactions fail during benzamide functionalization, and how is this optimized?
- Root Cause : Steric hindrance from the isopropyl group or poor leaving-group activation.
- Optimization :
- Catalyst Screening : Test palladium(II) acetate vs. copper(I) iodide for cross-coupling efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time and improve yield under controlled temperature/pressure .
Q. How to address discrepancies between computational docking predictions and experimental binding assays?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
